(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10F2O2S and a molecular weight of 220.24 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane involves several steps. One common synthetic route includes the reaction of 2,6-difluorophenol with methoxymethyl chloride in the presence of a base to form 2,6-difluoro-3-(methoxymethoxy)phenol. This intermediate is then reacted with methylthiolating agents under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms and the methoxymethoxy group can enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
(2,6-Difluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane: This compound has a similar structure but differs in the position of the fluorine atoms and the methoxymethoxy group.
(2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane: This compound has a different substitution pattern on the phenyl ring, which can lead to variations in its chemical properties and reactivity.
(2,3-Difluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane: Another similar compound with different positions of the substituents, affecting its overall behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C9H10F2O2S |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
1,3-difluoro-4-(methoxymethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2O2S/c1-12-5-13-7-4-3-6(10)9(14-2)8(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
UAOQYSOPELWKMO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)F)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.